molecular formula C21H24ClN3O6S B2416372 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 872722-76-4

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No. B2416372
CAS RN: 872722-76-4
M. Wt: 481.95
InChI Key: ONUIIQFUFQZOND-UHFFFAOYSA-N
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Description

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O6S and its molecular weight is 481.95. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Sulfonamide derivatives have been synthesized and studied for their antimicrobial activities. For instance, new pyridazinyl sulfonamide derivatives have been created and evaluated against various bacterial strains, including E. coli and Staphylococcus aureus, showing significant antibacterial properties (M. Mohamed, 2007).

Environmental Fate and Sorption Studies

The sorption behavior of sulfonylurea herbicides, including their interaction with soil components, has been examined to understand their environmental impact. Studies have shown that the adsorption characteristics of these compounds are influenced by soil properties, such as organic matter content and pH, which can affect their mobility and degradation in the environment (R. Földényi et al., 2013).

Photodynamic Therapy Applications

Sulfonamide derivatives have also found applications in photodynamic therapy, a treatment method for cancer. For example, a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been synthesized, exhibiting high singlet oxygen quantum yield, making it a potential candidate for cancer treatment through photodynamic therapy (M. Pişkin et al., 2020).

Eco-Friendly Remediation Techniques

Research on the eco-friendly remediation of herbicides like chlorsulfuron using natural adsorbents like walnut shells has been conducted. This approach aims to remove harmful chemicals from the environment in a sustainable manner, minimizing their ecological footprint (K. Ahmad, 2020).

properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O6S/c1-30-17-5-2-4-15(12-17)13-23-20(26)21(27)24-14-19-25(10-3-11-31-19)32(28,29)18-8-6-16(22)7-9-18/h2,4-9,12,19H,3,10-11,13-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUIIQFUFQZOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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